Imidazo[1,2-a]pyrimidin-6-amine hydrochloride is a significant compound in medicinal chemistry, characterized by its fused bicyclic structure that incorporates nitrogen atoms. This compound is recognized for its potential applications in drug development, particularly in the treatment of various diseases, including tuberculosis and other infectious diseases. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds featuring a pyrimidine ring fused with an imidazole ring. These compounds are classified under heterocycles due to their incorporation of nitrogen atoms in the ring structure. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes .
The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride can be achieved through several methods, including:
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for imidazo[1,2-a]pyrimidin-6-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors associated with disease pathways. For example:
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride possesses several notable physical and chemical properties:
These properties make it suitable for use in various formulations .
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride has several important applications in scientific research:
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride belongs to the class of bicyclic aza-heterocycles characterized by fusion between electron-rich imidazole and electron-deficient pyrimidine rings. This architecture creates intrinsic electronic asymmetry, with the pyrimidine ring exhibiting π-deficiency due to the electron-withdrawing effect of its two nitrogen atoms [2]. Consequently, positions 2, 4, and 6 become electrophilic centers, while the 5-position retains benzenoid-like properties. The imidazole ring contributes basicity and hydrogen-bonding capacity, enabling diverse molecular interactions [4].
Table 1: Fundamental Molecular Properties of Imidazo[1,2-a]pyrimidin-6-amine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇ClN₄ | [7] |
Molecular Weight | 170.60 g/mol | [7] |
SMILES | C1=CN2C=C(C=NC2=N1)N.Cl | [5] |
InChIKey | BJZJBQBKRGDTPE-UHFFFAOYSA-N | [3] |
pKa (Predicted) | 6.20 ± 0.30 | [8] |
Density (Predicted) | 1.50 ± 0.1 g/cm³ | [8] |
The hydrochloride salt form enhances aqueous solubility critical for biological evaluation. X-ray crystallography of analogous compounds reveals nearly planar fused rings with bond lengths intermediate between single and double bonds, confirming aromatic character. Non-covalent interactions (e.g., N–H···N, C–H···O) dominate crystal packing, suggesting potential for target recognition in biological systems [9].
Early exploration of imidazo[1,2-a]pyrimidines focused on structural analogs of imidazo[1,2-a]pyridines, which include FDA-approved drugs like zolpidem (insomnia) and alpidem (anxiolytic) [4]. The strategic replacement of the pyridine ring with pyrimidine emerged as a tactic to modulate electronic properties and binding specificity. This shift gained momentum with the discovery that pyrimidine-containing heterocycles exhibit privileged bioactivity profiles in antimicrobial, antiviral, and anticancer contexts [2] [4].
Key milestones include:
Table 2: Evolution of Key Derivatives in Drug Discovery
Era | Compound Class | Therapeutic Focus | Key Advancement |
---|---|---|---|
Pre-2010 | Imidazo[1,2-a]pyridines | CNS Disorders | Zolpidem, Alpidem as clinical drugs |
2010–2020 | Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | MIC₉₀ ≤ 0.006 μM against Mtb H37Rv |
2020–Present | 4-(IP-thiazol)-2-amines | PDE4 Inhibition | IC₅₀ = 0.51 μM (L19); metabolic stability |
The 6-amine group (-NH₂) serves as a critical pharmacophore modulator through three primary mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7